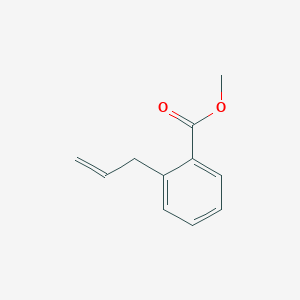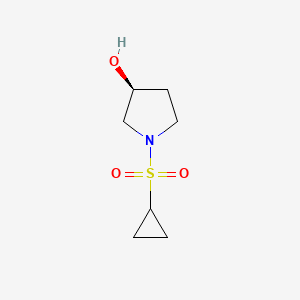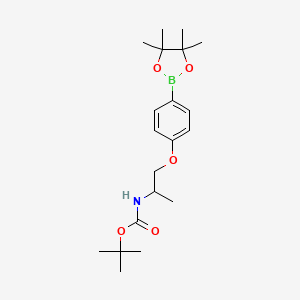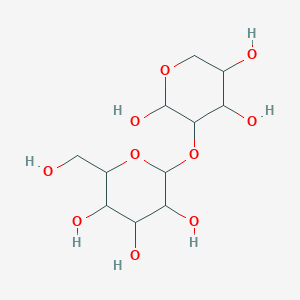
behenoyl Coenzyme A (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Behenoyl Coenzyme A (ammonium salt) is a derivative of behenic acid, a long-chain saturated fatty acid. This compound is a coenzyme A derivative, which plays a crucial role in various biochemical processes, particularly in lipid metabolism. It is often used in scientific research to study enzyme activities and metabolic pathways involving long-chain fatty acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Behenoyl Coenzyme A (ammonium salt) can be synthesized through a multi-step process involving the activation of behenic acid to its acyl chloride form, followed by its reaction with coenzyme A. The general steps include:
Activation of Behenic Acid: Behenic acid is converted to behenoyl chloride using thionyl chloride or oxalyl chloride.
Formation of Behenoyl Coenzyme A: The behenoyl chloride is then reacted with coenzyme A in the presence of a base such as triethylamine to form behenoyl Coenzyme A.
Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of behenoyl Coenzyme A (ammonium salt) typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Bulk Synthesis: Large quantities of behenic acid are converted to behenoyl chloride.
Automated Reaction: The behenoyl chloride is reacted with coenzyme A in controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Behenoyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to behenic acid or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the coenzyme A moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Behenic aldehyde or behenic ketone.
Reduction: Behenic acid.
Substitution: Various substituted behenoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Behenoyl Coenzyme A (ammonium salt) is widely used in scientific research due to its role in lipid metabolism. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study fatty acid metabolism.
Biology: Investigates the role of long-chain fatty acids in cellular processes.
Medicine: Studies the impact of fatty acid metabolism on diseases such as obesity, diabetes, and cardiovascular diseases.
Industry: Utilized in the production of bio-based materials and as a standard in analytical techniques.
Mecanismo De Acción
Behenoyl Coenzyme A (ammonium salt) functions by participating in the activation and transfer of long-chain fatty acids within cells. It acts as a substrate for enzymes such as fatty acyl-CoA synthetase, which catalyzes the formation of fatty acyl-CoA derivatives. These derivatives are then involved in various metabolic pathways, including beta-oxidation, lipid biosynthesis, and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl Coenzyme A: A derivative of palmitic acid, involved in similar metabolic pathways.
Stearoyl Coenzyme A: Derived from stearic acid, also participates in lipid metabolism.
Oleoyl Coenzyme A: An unsaturated fatty acid derivative, involved in different metabolic processes due to its double bond.
Uniqueness
Behenoyl Coenzyme A (ammonium salt) is unique due to its long-chain structure, which affects its solubility and interaction with enzymes. Its specific chain length makes it a valuable tool for studying the metabolism of very long-chain fatty acids, which are less common but crucial in certain biological processes.
Propiedades
Fórmula molecular |
C43H87N10O17P3S |
|---|---|
Peso molecular |
1141.2 g/mol |
Nombre IUPAC |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3 |
Clave InChI |
DSSMNGMIRQGXTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)












![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
